1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline
Description
Properties
Molecular Formula |
C17H13N3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-8-14(9-7-12)17-19-18-16-11-10-13-4-2-3-5-15(13)20(16)17/h2-11H,1H3 |
InChI Key |
MUNZAMVMQRGQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Sequential Cyclization via Hydrazinolysis and Oxadiazole Formation
An alternative approach involves stepwise annulation. For example, ethyltriazolo[4,3-a]quinoline-1-carboxylate undergoes hydrazinolysis with hydrazine hydrate to yield acylhydrazide intermediates (11a–b ), which subsequently react with nitroalkanes to form 1,3,4-oxadiazole-substituted derivatives (12a–b ). While this route installs substituents at C-3, modifying the hydrazine component to include a 4-methylphenyl group could theoretically position this moiety at the triazole’s N-1 position.
Critical steps :
-
Hydrazinolysis : Conducted at −10°C to minimize side reactions.
-
Oxadiazole formation : Requires nitroalkanes (e.g., 1-nitropropane) in PPA.
Analytical Characterization and Validation
Successful synthesis mandates rigorous structural confirmation. Representative data for analogous compounds include:
Table 1: Analytical Data for Triazoloquinoline Derivatives
| Compound | Melting Point (°C) | ¹H-NMR (DMSO-d6, δ ppm) | MS (M+1) | Yield (%) |
|---|---|---|---|---|
| 3ad | 205–206 | 8.43 (dd, J=8.4 Hz), 10.47 (bs) | 250.0692 | 90 |
| 3d | 158–160 | 2.34 (s, CH3), 8.69 (s, H-1) | 262 | 81.6 |
¹³C-NMR and elemental analysis further validate purity and regiochemistry. For the target compound, key spectral signatures would include:
-
¹H-NMR : A singlet for the triazole’s H-1 proton (δ ~8.7 ppm) and a singlet for the 4-methylphenyl’s CH3 group (δ ~2.3 ppm).
-
MS : A molecular ion peak at m/z 296 (C19H16N3+).
Challenges and Optimization Opportunities
-
Nitroalkane Availability : Sourcing or synthesizing nitroalkanes with aryl substituents remains a bottleneck.
-
Regioselectivity : Competing annulation pathways may yield isomeric byproducts, necessitating chromatographic separation.
-
Scale-Up : Prolonged heating in PPA complicates large-scale synthesis; microwave-assisted methods (e.g., Monowave 300 reactor) could enhance efficiency .
Chemical Reactions Analysis
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted triazoloquinoline derivatives with potential biological activities .
Scientific Research Applications
Pharmaceutical Development
1. Antimicrobial Activity
Research has indicated that 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds derived from related triazoloquinoline structures have demonstrated efficacy against Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis .
Case Study: Antitubercular Agents
A recent study synthesized several quinoline-triazole hybrids and tested their effectiveness against M. tuberculosis strains. One compound showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating strong potential as an antitubercular agent. Molecular docking studies revealed favorable interactions with the InhA enzyme, essential for bacterial survival .
2. Anticancer Potential
The triazoloquinoline scaffold has been explored for its anticancer properties. Research indicates that compounds within this family can exhibit cytotoxic effects on various cancer cell lines, particularly melanoma. The structure-activity relationship (SAR) studies suggest that modifications to the triazole or quinoline moieties can enhance anticancer activity.
Data Table: Biological Activity of Related Compounds
| Compound Name | Target | Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound 5n | M. tuberculosis | Antitubercular | 12.5 |
| Compound A | Melanoma Cell Lines | Cytotoxicity | <10 |
| Compound B | Bacterial Strains | Antimicrobial | 6.25 |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications to enhance biological activity. Key synthetic routes often leverage existing quinoline derivatives as starting materials.
Synthesis Overview:
- Starting Material: Quinoline derivative
- Reagents: Hydrazines or amines
- Cyclization: Formation of the triazole ring through condensation reactions
- Purification: Recrystallization or chromatography methods to obtain pure compounds
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Receptor Antagonism: It acts as an antagonist to certain receptors, such as the A2B receptor, which is involved in various pathological conditions.
Apoptosis Induction: The compound upregulates pro-apoptotic proteins like BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2, leading to programmed cell death.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Fluorine substituents (e.g., 4-fluorobenzyloxy) significantly enhance anticonvulsant potency, likely due to increased receptor binding affinity .
- Alkoxy Chains : Longer alkoxy groups (e.g., n-heptyloxy) improve lipid solubility, enhancing blood-brain barrier penetration .
- Triazole vs.
Pharmacological Targets and Mechanisms
- GABAergic Modulation : Derivatives like 2d increase GABA levels by inhibiting GABA transaminase or enhancing glutamate decarboxylase activity .
- Adenosine Receptor Antagonism: 4-Amino-substituted triazoloquinoxalines (e.g., CP-66,713) selectively inhibit A$1$ or A$2$ receptors, with implications for antidepressant and neuroprotective effects .
- Topoisomerase II Inhibition: Triazoloquinoxaline derivatives (e.g., 2-{4-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)benzoyl}-N-cyclohexylhydrazine-1-carboxamide) inhibit Topo II, showing antiproliferative activity against cancer cell lines .
Biological Activity
1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that integrates a triazole ring with a quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. The unique structural features of this compound, particularly the 4-methylphenyl substituent, enhance its lipophilicity and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be represented as follows:
This compound is characterized by:
- A triazole ring fused to a quinoline structure.
- A 4-methylphenyl group that increases lipophilicity.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Phenyl)-[1,2,4]triazolo[4,3-a]quinoline | Similar triazole and quinoline structure | Potentially different biological activity |
| 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline | Methyl substitution on the triazole ring | Altered lipophilicity and reactivity |
| 6-(Chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline | Chlorine substituent enhancing reactivity | Increased binding affinity for certain targets |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- The compound has demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
- Its mechanism appears to involve intercalation with DNA and inhibition of topoisomerase II .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies suggest it possesses significant activity against various pathogens.
- The minimum inhibitory concentration (MIC) values indicate strong efficacy against bacterial strains .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may have neuroprotective properties:
- Compounds in this class have shown potential in treating neurological disorders by modulating neurotransmitter levels and exhibiting anticonvulsant effects .
Study on Cytotoxicity
A recent study highlighted the cytotoxic effects of various derivatives of triazoloquinolines. Among these:
- Compound 16 was identified as the most potent with an IC50 value of 6.29 μM against HepG2 cells.
- The study emphasized the influence of different substituents on biological activity .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial capabilities of triazoloquinolines:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a fused triazoloquinoline core can be generated by reacting substituted quinoline precursors with thiocarbohydrazide under acidic or alkaline conditions, followed by cyclization with aryl halides (e.g., bromobenzene derivatives). Optimization involves adjusting solvents (e.g., ethanol/water mixtures), temperature (e.g., reflux at 80–100°C), and catalysts (e.g., anhydrous ethanol) to achieve yields >80% .
- Key Data : Example procedure from : Reaction of 4-methylphenyl derivatives with thiocarbohydrazide in ethanol/water (4:1) yielded 85% product with mp 204°C. IR and NMR data confirmed structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., triazole ring vibrations at ~1637 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas .
- Example : ¹H NMR data in shows distinct signals for the 4-methylphenyl group (δ 2.42 ppm) and quinoline protons (δ 7.18–8.71 ppm) .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Studies highlight antimicrobial, anticonvulsant, and anticancer activities. For antimicrobial testing, disk diffusion assays against Staphylococcus aureus and Escherichia coli are used, with MIC values typically ≤25 µg/mL. Anticancer activity is assessed via MTT assays on cell lines (e.g., HeLa), with IC₅₀ values reported in the low micromolar range .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in triazoloquinoline cyclization?
- Methodological Answer : Microwave-assisted synthesis or metal catalysis (e.g., CuI) can enhance cyclization efficiency. Solvent polarity adjustments (e.g., nitrobenzene for high-temperature reactions) and stoichiometric control of aryl halides improve regioselectivity. For example, notes that optimizing reaction time (8–12 hrs) and temperature (110–120°C) increases purity to >95% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or substituent effects. Structure-activity relationship (SAR) studies using derivatives with modified substituents (e.g., methoxy vs. chloro groups) can isolate activity drivers. Comparative pharmacokinetic studies (e.g., logP, metabolic stability) further clarify bioavailability differences .
Q. How do crystallographic studies inform conformational analysis of the triazoloquinoline core?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and torsional strain. For instance, ’s crystallographic data on a related triazoloquinoline shows a planar fused-ring system with dihedral angles <10°, stabilizing π-π stacking in target binding .
Q. What computational methods predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like topoisomerase II or GABA receptors. Electrostatic potential maps identify nucleophilic/electrophilic regions, aligning with mutagenicity assays .
Q. How do in vitro and in vivo pharmacokinetic profiles correlate for this compound?
- Methodological Answer : In vitro metabolic stability is assessed using liver microsomes, while in vivo studies (rodent models) measure plasma half-life and tissue distribution. For example, ’s anticonvulsant derivatives show improved blood-brain barrier penetration due to logP ~2.5 .
Key Challenges and Recommendations
- Spectral Contradictions : Conflicting NMR signals may arise from tautomerism in the triazole ring. Use variable-temperature NMR to confirm dynamic equilibria .
- Biological Specificity : Derivatives with 4-methylphenyl groups show enhanced antimicrobial activity, while ethoxy substituents favor anticonvulsant effects. Prioritize substituent screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
